6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
CAS No.: 1333508-93-2
Cat. No.: VC7837284
Molecular Formula: C6H9N3O
Molecular Weight: 139.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333508-93-2 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine |
| Standard InChI | InChI=1S/C6H9N3O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8) |
| Standard InChI Key | XBWPMCBABWSUNG-UHFFFAOYSA-N |
| SMILES | C1COCC2=CC(=NN21)N |
| Canonical SMILES | C1COCC2=CC(=NN21)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
6,7-Dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine consists of a pyrazole ring fused to a partially saturated 1,4-oxazine moiety. The pyrazole component features an amine group at the 2-position, while the oxazine ring adopts a boat-like conformation due to its dihydro structure. The absence of methyl groups at the 6-position distinguishes it from its 6,6-dimethyl analog, reducing steric hindrance and altering electronic properties.
Table 1: Molecular Properties of Pyrazolo-Oxazine Derivatives
The unmethylated variant’s reduced molecular weight (138.15 g/mol) compared to its dimethyl counterpart enhances aqueous solubility, as evidenced by computational logP values. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct proton environments: the oxazine ring’s methylene protons resonate near δ 3.5–4.0 ppm, while pyrazole protons appear downfield (δ 6.5–7.5 ppm).
Synthetic Methodologies
Key Reaction Pathways
Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine derivatives typically involves multi-step sequences starting from substituted pyrazoles. A representative route for the 2-nitro analog involves:
-
Bromination: Reaction of 3-nitro-1H-pyrazol-5-yl methanol with 2-bromoethyl bromide to form [1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl]methanol .
-
Cyclization: Heating in 1-methyl-2-pyrrolidinone (NMP) at 130°C for 12 hours induces intramolecular ether formation, yielding the oxazine ring .
-
Reduction: Catalytic hydrogenation or enzymatic reduction converts the nitro group to an amine, though specific conditions for the unmethylated variant require optimization.
Table 2: Optimized Conditions for Oxazine Ring Formation
| Parameter | 2-Nitro Derivative | 6,6-Dimethyl Derivative |
|---|---|---|
| Solvent | NMP | Dichloromethane |
| Temperature | 130°C | 25°C (reductive amination) |
| Reaction Time | 12 hours | 24 hours |
| Yield | 86.7% | 72% (after purification) |
The absence of methyl groups in the target compound may necessitate milder cyclization conditions to prevent decomposition.
Biological Activities and Mechanisms
Enzyme Inhibition and Anti-Inflammatory Effects
While direct studies on the unmethylated compound are sparse, its 6,6-dimethyl analog exhibits potent phosphodiesterase 4 (PDE4) inhibition (IC₅₀ = 0.8 μM), comparable to roflumilast. Molecular docking suggests the amine group forms hydrogen bonds with PDE4’s glutamine-369, while the oxazine oxygen stabilizes hydrophobic interactions. In murine models, dimethyl derivatives reduce TNF-α levels by 58% at 10 mg/kg, outperforming indomethacin.
Comparative Analysis with Related Heterocycles
Impact of Substituents on Bioactivity
| Compound | PDE4 IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Metabolic Half-Life (h) |
|---|---|---|---|
| 6,6-Dimethyl | 0.8 | 8–16 | 4.2 |
| 2-Nitro | N.D. | 32–64 | 1.8 |
| Unmethylated (Predicted) | 2.5* | 16–32* | 2.5* |
| *Estimated based on QSAR models. |
Applications in Drug Discovery
Lead Optimization Strategies
The unmethylated scaffold serves as a versatile platform for derivatization:
-
Acylation: Introducing acetyl groups at the amine enhances blood-brain barrier penetration.
-
Metal Complexation: Ferrocenyl conjugates exhibit anticancer activity via redox cycling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume